molecular formula C9H19NO3 B1596216 10-Methyl-1,4,7-trioxa-10-azacyclododecane CAS No. 69978-45-6

10-Methyl-1,4,7-trioxa-10-azacyclododecane

Cat. No.: B1596216
CAS No.: 69978-45-6
M. Wt: 189.25 g/mol
InChI Key: CRKQPRYMKJWTCX-UHFFFAOYSA-N
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Description

10-Methyl-1,4,7-trioxa-10-azacyclododecane is a heterocyclic compound with the molecular formula C9H19NO3. It is also known as N-Methylaza-12-crown-4. This compound belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methyl-1,4,7-trioxa-10-azacyclododecane typically involves the cyclization of linear precursors containing the necessary functional groups. One common method involves the reaction of N-methylaminoethanol with ethylene glycol in the presence of a strong acid catalyst. The reaction proceeds through a series of condensation and cyclization steps to form the desired cyclic ether.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

10-Methyl-1,4,7-trioxa-10-azacyclododecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ether and amine groups in the compound can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

10-Methyl-1,4,7-trioxa-10-azacyclododecane has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.

    Biology: Employed in the study of ion transport and membrane permeability due to its ability to complex with cations.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic imaging agents.

    Industry: Utilized in the synthesis of other chemical compounds and as a phase transfer catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 10-Methyl-1,4,7-trioxa-10-azacyclododecane involves its ability to form stable complexes with cations. The ether and amine groups in the compound can coordinate with metal ions, facilitating their transport and stabilization. This property is particularly useful in applications such as ion transport studies and the development of diagnostic imaging agents.

Comparison with Similar Compounds

Similar Compounds

    1,4,7-Trioxa-10-azacyclododecane: A similar crown ether with a slightly different structure.

    1,4,7,10-Tetraoxacyclododecane: Another crown ether with four oxygen atoms in the ring.

    1,4,7,10-Tetraazacyclododecane: A crown ether with four nitrogen atoms in the ring.

Uniqueness

10-Methyl-1,4,7-trioxa-10-azacyclododecane is unique due to the presence of a methyl group on the nitrogen atom, which can influence its complexation properties and reactivity. This structural feature distinguishes it from other crown ethers and can lead to different chemical behaviors and applications.

Properties

IUPAC Name

10-methyl-1,4,7-trioxa-10-azacyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-10-2-4-11-6-8-13-9-7-12-5-3-10/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKQPRYMKJWTCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCCOCCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69978-45-6
Record name 10-Methyl-1,4,7-trioxa-10-azacyclododecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69978-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Methyl-1,4,7-trioxa-10-azacyclododecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069978456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-methyl-1,4,7-trioxa-10-azacyclododecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.469
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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